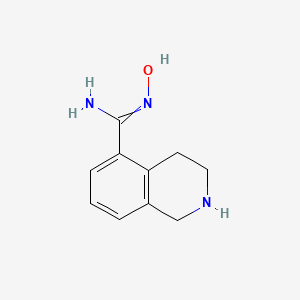

n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities against various pathogens and neurodegenerative disorders . The tetrahydroisoquinoline scaffold has garnered significant attention in the scientific community due to its potential therapeutic applications .

Preparation Methods

The synthesis of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another approach is the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures . Industrial production methods often utilize these reactions with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride (SOCl2) for converting alcohols to alkyl chlorides and base-catalyzed hydrolysis for ester conversion . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in inhibiting the activity of specific enzymes involved in cancer progression. For instance, derivatives of tetrahydroisoquinoline structures have been studied as inhibitors of 17β-hydroxysteroid dehydrogenase type 1, which is implicated in estrogen-dependent cancers such as breast cancer. The inhibition of this enzyme can potentially reduce the levels of active estrogens in the body, thereby limiting tumor growth .

Neuroprotective Effects

Research indicates that n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide may exhibit neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated that modifications in the isoquinoline structure can enhance its neuroprotective efficacy against neurodegenerative diseases .

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including cycloaddition and functionalization processes. Researchers have utilized it to synthesize more complex heterocyclic compounds that are biologically active .

Peptidomimetics Development

The incorporation of this compound into peptide sequences has led to the development of novel peptidomimetics. These compounds mimic natural peptides while exhibiting enhanced stability and bioactivity. For example, substituting traditional amino acids with this compound has resulted in improved binding affinities for target receptors .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of 17β-hydroxysteroid dehydrogenase type 1 | |

| Neuroprotection | Protection against oxidative stress | |

| Peptidomimetics | Enhanced stability and bioactivity |

Case Study: Anticancer Properties

A study investigated the effects of various derivatives of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at lower concentrations compared to untreated controls. The structure-activity relationship (SAR) analysis highlighted that specific substitutions at the nitrogen and hydroxyl groups enhanced inhibitory potency .

Case Study: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant neuroprotection. Cells treated with the compound showed reduced markers of apoptosis and increased survival rates compared to control groups exposed to oxidative agents .

Mechanism of Action

The mechanism of action of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the tetrahydroisoquinoline scaffold can form key interactions with target proteins, influencing their activity . This interaction is crucial for its biological effects, including antibacterial and neuroprotective activities .

Comparison with Similar Compounds

n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents and biological activities . The unique hydroxy and carboximidamide groups in n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide contribute to its distinct properties and potential therapeutic applications .

Biological Activity

n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

THIQ features a unique structure characterized by a tetrahydroisoquinoline core with a hydroxyl group and a carboximidamide functional group. This structural framework is pivotal for its interaction with various biological targets.

The biological activity of THIQ is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to exert its effects through:

- Enzyme Inhibition : THIQ can inhibit enzymes by binding to their active or allosteric sites, altering their conformation and blocking substrate access.

- Modulation of Cellular Pathways : The compound may influence cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .

1. Anticancer Activity

THIQ derivatives have shown promising anticancer properties through various mechanisms:

- Histone Deacetylase Inhibition : Some THIQ derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a critical role in tumorigenesis. For example, compounds derived from THIQ exhibited IC50 values ranging from 0.58 µM to 1.29 µM, outperforming established HDAC inhibitors like Vorinostat .

- Cytotoxicity Against Cancer Cell Lines : THIQ compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

2. Anti-inflammatory Activity

THIQ has been investigated for its anti-inflammatory properties:

- NF-κB Inhibition : Certain derivatives have been shown to inhibit NF-κB transcriptional activity, a key regulator in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .

3. Antimicrobial Activity

Research has indicated that THIQ derivatives possess antibacterial properties:

- Broad-spectrum Activity : Compounds have exhibited activity against multiple bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of THIQ derivatives for HDAC inhibition highlighted several compounds that displayed significant anticancer activity through HDAC inhibition. The findings suggest that these compounds could serve as leads for developing new cancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of THIQ derivatives in models of neurodegenerative diseases. The results indicated potential benefits in modulating amyloid precursor protein processing, which is crucial for conditions like Alzheimer's disease .

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N'-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide |

InChI |

InChI=1S/C10H13N3O/c11-10(13-14)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12,14H,4-6H2,(H2,11,13) |

InChI Key |

MFUJKJZTNGKJNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.